![molecular formula C9H5Cl2F3O3 B1627078 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid CAS No. 886503-16-8](/img/structure/B1627078.png)
2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid
Overview
Description
2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid, also known as DCF-TPA, is an organofluorine compound that is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 285.90 g/mol and a melting point of 81-83 °C. DCF-TPA is a derivative of the phenylacetic acid family and is synthesized by a reaction between 2,6-dichlorophenol and trifluoromethoxybenzoyl chloride. This compound is used in a variety of research applications due to its unique properties, such as its ability to act as an inhibitor of enzymes, as a reagent for chemical syntheses, and as a catalyst for organic reactions.
Scientific Research Applications
Intermediate in Synthesis
This compound can serve as an intermediate in the synthesis of other complex molecules . For example, it can be used to synthesize PPARγ/δ dual agonists via solid-phase parallel synthesis .
Preparation of Heterocyclic Xanthine Derivatives
It can be used to prepare heterocyclic xanthine derivatives, which are highly potent and selective human A2B adenosine receptor antagonists .
3. Synthesis of Steroid Sulfatase (STS) Inhibitors In the field of medicinal chemistry, this compound can be used in the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or phenylacetic acid as steroid sulfatase (STS) inhibitors .
Mechanism of Action
Mode of Action
For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-6-1-4(17-9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNDXLEZXNBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592350 | |
Record name | [2,6-Dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886503-16-8 | |
Record name | [2,6-Dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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